molecular formula C14H14N4O3 B3082588 Sorafenib impurity 21 CAS No. 1129683-88-0

Sorafenib impurity 21

Cat. No.: B3082588
CAS No.: 1129683-88-0
M. Wt: 286.29 g/mol
InChI Key: YNEDEUSMGQBBPW-UHFFFAOYSA-N
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Description

Sorafenib impurity 21 is a useful research compound. Its molecular formula is C14H14N4O3 and its molecular weight is 286.29 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Sorafenib Impurity 21, also known as 4-[4-(carbamoylamino)phenoxy]-N-methylpyridine-2-carboxamide, is a derivative of Sorafenib, a kinase inhibitor . Sorafenib targets cell surface tyrosine kinase receptors and downstream intracellular kinases that are implicated in tumor cell proliferation and tumor angiogenesis . It has activity against many protein kinases, including VEGFR, PDGFR, and RAF kinases . Of the RAF kinases, Sorafenib is more selective for c-Raf than B-RAF .

Mode of Action

This compound is thought to exhibit a dual mechanism of action similar to Sorafenib. It blocks tumor proliferation and growth by inhibiting the RAF/MEK/extracellular signal-regulated kinase (ERK) pathway on tumor cells, and reduces tumor angiogenesis by inhibiting VEGFR and PDGFR signaling in tumor vasculature .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by Sorafenib. Kinase-regulated biochemical pathways play crucial roles in the formation, progression, and maintenance of cancer . Sorafenib’s inhibition of these pathways, particularly the RAF/MEK/ERK pathway and VEGFR and PDGFR signaling, disrupts tumor cell proliferation and angiogenesis .

Pharmacokinetics

Sorafenib, the parent compound, has a bioavailability of 38–49% and is metabolized in the liver through oxidation and glucuronidation, mediated by cyp3a4 and ugt1a9 . Its elimination half-life is 25–48 hours, and it is excreted in feces (77%) and urine (19%) .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of Sorafenib. Sorafenib has shown antitumor activity, particularly among patients with renal cell carcinoma or hepatocellular carcinoma . It inhibits tumor growth and disrupts tumor microvasculature through antiproliferative, antiangiogenic, and/or proapoptotic effects .

Action Environment

For example, the manufacturing process of Sorafenib can lead to the formation of impurities, which can affect the drug’s purity, stability, and efficacy .

Properties

IUPAC Name

4-[4-(carbamoylamino)phenoxy]-N-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-16-13(19)12-8-11(6-7-17-12)21-10-4-2-9(3-5-10)18-14(15)20/h2-8H,1H3,(H,16,19)(H3,15,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEDEUSMGQBBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-methoxy-5-(trifluoromethyl)aniline (0.15 g) in anh CH2Cl2 (15 mL) at 0° C. is added CDI (0.13 g). The resulting solution is allowed to warm to room temp. over 1 h, is stirred at room temp. for 16 h, then is treated with 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline (0.18 g) from Step 2. The resulting yellow solution is stirred at room temp. for 72 h, then is treated with H2O (125 mL). The resulting aqueous mixture is extracted with EtOAc (2×150 mL). The combined organics are washed with a saturated NaCl solution (100 mL), dried (MgSO4) and concentrated under reduced pressure. The residue is triturated (90% EtOAc/10% hexane). The resulting white solids are collected by filtration and washed with EtOAc. The filtrate is concentrated under reduced pressure and the residual oil purified by column chromatography (gradient from 33% EtOAc/67% hexane to 50% EtOAc/50% hexane to 100% EtOAc) to give N-(2-methoxy-5-(trifluoromethyl)phenyl)-N)-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)urea as a light tan solid: TLC (100% EtOAc) Rf 0.62; 1H NMR (DMSO-d6) δ 2.76 (d, Hz, 3H), 3.96 (s, 3H), 7.1-7.6 and 8.4-8.6 (m, 11H), 8.75 (d, J=4.8 Hz, 1H), 9.55 (s, 1H); FAB-MS m/z 461 ((M+H)+).
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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